molecular formula C11H13NO2 B13077529 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13077529
M. Wt: 191.23 g/mol
InChI Key: NWUKZQQHKGVGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a high-purity chemical building block belonging to the class of tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. This compound features both a carboxylic acid and a primary amine functional group on a saturated bicyclic scaffold, making it a versatile intermediate for synthetic organic chemistry and drug discovery programs. Tetralin-based structures are of significant interest in medicinal chemistry due to their potential for modulating biological activity and physicochemical properties. Researchers utilize this scaffold in the synthesis of more complex molecules, such as methionine aminopeptidase 2 inhibitors, which are investigated for their antiproliferative properties . As a solid powder, it should be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,10H,1-3,12H2,(H,13,14)

InChI Key

NWUKZQQHKGVGHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Hydrolysis of Methyl Ester Derivative

A common and industrially relevant method involves the hydrolysis of the methyl ester precursor, (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, to yield the free acid.

Step Conditions Yield (%) Notes
Ester hydrolysis HCl (6 M), 70–90 °C, 6–12 hours 78–85 Reflux under acidic conditions
Purification Recrystallization (ethanol/water) 90–92 Enhances purity, removes impurities
  • Hydrolysis is typically performed under reflux with hydrochloric acid to cleave the ester bond.
  • Reaction time and acid concentration are critical for optimizing yield and minimizing side reactions.
  • Purification via recrystallization or chromatography ensures high purity of the final acid.

Alternative Synthetic Strategy via Nucleophilic Substitution

According to patent literature, an alternative approach involves:

  • Reacting a substituted tetrahydroquinoline derivative with appropriate leaving groups in the presence of a base.
  • Subsequent hydrolysis of ester groups to yield the dicarboxylic acid form.
  • This method allows for variation in substituents (R groups) and can be tailored to produce analogues.

Functional Group Transformations on Tetrahydronaphthalene Core

  • Nitration at the 5-position followed by reduction yields the amino group.
  • Bromination and subsequent substitution reactions (e.g., Buchwald-Hartwig amination) can introduce amino functionalities or other substituents.
  • Reductive amination and Suzuki coupling are also employed for elaboration of the tetrahydronaphthalene scaffold in related synthetic schemes.

Reaction Mechanisms and Key Considerations

  • Ester Hydrolysis: Acid-catalyzed cleavage of the methyl ester to the carboxylic acid involves protonation of the ester carbonyl, nucleophilic attack by water, and elimination of methanol.
  • Amination: Introduction of the amino group often proceeds via reduction of nitro intermediates or nucleophilic substitution on halogenated intermediates.
  • Catalytic Hydrogenation: Saturation of the naphthalene ring to tetrahydronaphthalene is typically achieved using hydrogen gas and metal catalysts (e.g., Pd/C), providing the saturated backbone necessary for further functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Hydrolysis of methyl ester (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate HCl (6 M), reflux 70–90 °C, 6–12 h 78–85 Common industrial method, high purity
Nucleophilic substitution route Substituted tetrahydroquinoline derivatives Base, leaving group, ester hydrolysis Variable Allows structural variation
Nitration + reduction Tetrahydronaphthalene derivatives Nitration reagents, reducing agents (e.g., NaBH4) Moderate Requires careful regioselectivity
Catalytic hydrogenation Naphthalene derivatives H2 gas, Pd/C or similar catalyst High Provides saturated tetrahydronaphthalene core

Characterization and Purity Assessment

Research Findings and Practical Notes

  • The hydrolysis method is favored for its simplicity and scalability.
  • Reaction parameters such as temperature, acid concentration, and time critically affect yield and purity.
  • Alternative synthetic routes allow for the introduction of diverse substituents, useful for medicinal chemistry applications.
  • Storage of the hydrochloride salt requires moisture-free conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit anticancer properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against various cancer cell lines. The structural characteristics allow for interactions with biological targets involved in tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that synthesized derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The derivatives were tested against breast and prostate cancer cells, showing a dose-dependent response.

CompoundIC50 (µM)Cancer Cell Line
Base Compound15MCF-7 (Breast)
Derivative A8MCF-7
Derivative B10PC-3 (Prostate)

2. Neuroprotective Effects
Another application of this compound is its potential neuroprotective effects. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a study published in Neuropharmacology, researchers found that the compound reduced neuronal cell death in models of neurodegeneration. The mechanism was attributed to its ability to modulate oxidative stress pathways.

Material Science

1. Polymer Chemistry
this compound can be utilized as a monomer for synthesizing polymers with specific properties. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical strength.

Table of Polymer Properties:

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer25050
Polymer with 5-Amino Additive30070

Biochemistry

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Case Study:
A recent investigation published in the Journal of Biological Chemistry highlighted that this compound inhibited key enzymes in the glycolytic pathway. The study provided insights into how this inhibition could be leveraged for therapeutic purposes.

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features CAS/References
Target Compound 5-Amino, 2-carboxy C₁₁H₁₃NO₂ 191.23 Basic amino group enhances solubility in acidic conditions; used in opioid ligand synthesis
5,5,8,8-Tetramethyl-2-carboxy 5,5,8,8-Tetramethyl, 2-carboxy C₁₅H₂₀O₂ 232.32 Hydrophobic methyl groups increase lipophilicity (logP ~3.5); mp 197–199°C 103031-30-7
5-Oxo-2-carboxy 5-Oxo, 2-carboxy C₁₁H₁₀O₃ 190.20 Ketone at position 5 enhances acidity (pKa ~3.5); antioxidant and antitumor activity 3470-46-0
8-Oxo-2-carboxy 8-Oxo, 2-carboxy C₁₁H₁₀O₃ 190.20 Ketone at position 8 alters electronic distribution; irritant (H315, H319) 89781-52-2
Methyl 5-Amino-2-carboxylate 5-Amino, 2-methyl ester C₁₂H₁₅NO₂ 205.25 Esterification improves membrane permeability; intermediate in drug synthesis 361369-87-1
3-Fluoro-5-oxo-2-carboxy 3-Fluoro, 5-oxo, 2-carboxy C₁₁H₉FO₃ 208.19 Fluorine enhances metabolic stability; potential kinase inhibitor 1092348-21-4

Biological Activity

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as ATNCA) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, including its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : 1-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • CAS Number : 721942-75-2

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of ATNCA against various cancer cell lines. For instance, a study evaluated the compound's efficacy against colorectal carcinoma (HCT-116), promyelocytic leukemia (HL-60), prostate cancer (PC-3), and glioblastoma (SF-295) cell lines. The results demonstrated varying degrees of cell growth inhibition:

Cell LineInhibition (%)
HCT-11672.97
HL-6090.86
PC-374.55
SF-29568.94

These findings suggest that ATNCA exhibits potent antiproliferative properties, particularly in hematological malignancies like HL-60 .

The mechanism by which ATNCA exerts its biological effects is not fully elucidated; however, it is hypothesized to involve apoptosis induction and cell cycle arrest in cancer cells. The compound's structure allows it to interact with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A comparative analysis of ATNCA's effects on various cancer cell lines indicated that it significantly inhibits tumor growth through mechanisms involving apoptosis and necrosis. The study utilized the MTT assay to quantify cell viability post-treatment with ATNCA .
  • Photoprotective Properties :
    • Another investigation explored the photoprotective effects of extracts containing ATNCA. The results indicated that these extracts could mitigate UV-induced cellular damage, suggesting a potential role for ATNCA in dermatological applications .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promise for ATNCA in reducing tumor size in animal models. Further research is required to confirm these findings and evaluate the compound's pharmacokinetics and toxicity profiles.

Safety Profile

ATNCA has been classified with several hazard statements indicating potential risks upon exposure:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.